L-leucyl-L-arginine

説明

Leucylarginine has been reported in Brassica napus and Trypanosoma brucei with data available.

blocks antinociception induced by L-arginine

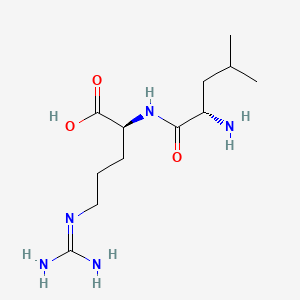

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N5O3/c1-7(2)6-8(13)10(18)17-9(11(19)20)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENJXOPIZNYLHU-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949447 |

Source

|

| Record name | N~2~-(2-Amino-1-hydroxy-4-methylpentylidene)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26607-15-8 |

Source

|

| Record name | L-Leucyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26607-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026607158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2-Amino-1-hydroxy-4-methylpentylidene)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of L-leucyl-L-arginine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the dipeptide L-leucyl-L-arginine (Leu-Arg). The protocols detailed herein are compiled from established chemical and enzymatic approaches, offering a comparative analysis of different strategies. This document is intended to serve as a practical resource for researchers and professionals engaged in peptide synthesis and drug development, providing detailed experimental procedures, data presentation in structured tables, and visual workflows to facilitate understanding and implementation.

Synthesis of L-leucyl-L-arginine

The synthesis of L-leucyl-L-arginine can be achieved through three primary methods: solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis, and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, scalability, and labor intensity.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely adopted method for its efficiency and amenability to automation. The Fmoc/tBu strategy is a common orthogonal protection scheme that allows for the sequential addition of amino acids with high fidelity.

Experimental Protocol:

A detailed protocol for the solid-phase synthesis of L-leucyl-L-arginine using Fmoc chemistry is as follows:

-

Resin Preparation and Swelling:

-

Start with Fmoc-Leu-Wang resin.

-

Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour with gentle agitation.

-

-

Fmoc Deprotection:

-

Treat the swollen resin with a 20% piperidine in DMF solution for 10 minutes.

-

Drain the solution and repeat the treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Amino Acid Coupling (Arginine):

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (4 equivalents relative to resin loading), HBTU (3.95 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution for pre-activation (5-10 minutes).

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Confirm the completion of the coupling reaction using a Kaiser test.

-

-

Final Cleavage and Deprotection:

-

Wash the resin with DMF and dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Quantitative Data Summary for SPPS:

| Step | Reagent/Parameter | Quantity/Condition |

| Resin Preparation | Starting Resin | Fmoc-Leu-Wang Resin |

| Resin Swelling Solvent | N,N-Dimethylformamide (DMF) | |

| Swelling Time | 1 hour | |

| Fmoc Deprotection | Deprotection Reagent | 20% Piperidine in DMF |

| Reaction Time | 2 x 10 minutes | |

| Amino Acid Coupling | Amino Acid | Fmoc-Arg(Pbf)-OH |

| Coupling Reagent | HBTU/HOBt | |

| Base | N,N-Diisopropylethylamine (DIEA) | |

| Molar Equivalents (AA:HBTU/HOBt:DIEA) | 4:3.95:6 | |

| Reaction Time | 2 hours | |

| Final Cleavage | Cleavage Cocktail | TFA / TIS / Water (95:2.5:2.5) |

| Reaction Time | 2-3 hours | |

| Cleavage Volume | 10 mL per gram of resin |

Typical crude purity for SPPS can range from 70-90%, with an overall yield of 60-80%.[1]

SPPS Workflow Diagram:

References

Enzymatic Synthesis of L-leucyl-L-arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-leucyl-L-arginine (Leu-Arg) is a molecule of significant interest due to the distinct and synergistic roles of its constituent amino acids in cellular signaling, particularly in the activation of the mechanistic target of rapamycin (mTOR) pathway. This technical guide provides an in-depth overview of the enzymatic synthesis of L-leucyl-L-arginine, focusing on the use of proteases such as papain and trypsin. It offers detailed, generalized experimental protocols, summarizes key quantitative data for synthesis optimization, and visualizes experimental workflows and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.

Introduction

L-leucyl-L-arginine is a dipeptide composed of the essential amino acids L-leucine and L-arginine. These amino acids are potent activators of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Enzymatic peptide synthesis offers a green and stereospecific alternative to chemical synthesis, avoiding the need for extensive protecting group strategies and minimizing racemization. Proteases such as papain and trypsin, which typically catalyze the hydrolysis of peptide bonds, can be employed in reverse to facilitate peptide bond formation under specific, kinetically or thermodynamically controlled conditions. Papain, a cysteine protease, exhibits broad specificity, including the formation of peptide bonds involving basic and hydrophobic amino acids.[1] Trypsin, a serine protease, demonstrates high specificity for cleaving at the C-terminus of arginine and lysine residues, a property that can be harnessed for synthesis.

Principles of Enzymatic Peptide Synthesis

The enzymatic synthesis of peptides can be controlled through two main approaches: thermodynamic control and kinetic control.

-

Thermodynamic Control: This approach shifts the equilibrium of the reaction towards synthesis by altering the reaction conditions, typically by reducing the water content of the medium through the use of organic solvents. This minimizes the competing hydrolysis reaction.

-

Kinetic Control: In this method, an activated acyl donor (e.g., an amino acid ester) is used. The enzyme forms an acyl-enzyme intermediate which is then attacked by the amino group of the nucleophile (the second amino acid). For the synthesis to be efficient, the rate of aminolysis must be significantly higher than the rate of hydrolysis of the intermediate. An excess of the nucleophile is often used to favor the synthesis reaction.[2]

Enzymatic Synthesis of L-leucyl-L-arginine

While specific literature detailing the optimized enzymatic synthesis of L-leucyl-L-arginine is limited, this section provides generalized protocols for its synthesis using papain and trypsin, based on established principles of enzymatic peptide synthesis and data from the synthesis of similar peptides.

Papain-Catalyzed Synthesis (Generalized Protocol)

Papain is a robust cysteine protease that can function in a variety of solvent systems.[1] For peptide synthesis, a low-water environment is generally preferred to shift the equilibrium away from hydrolysis.

Experimental Protocol:

-

Substrate Preparation:

-

Prepare a solution of the acyl donor, N-protected L-leucine ester (e.g., N-α-Cbz-L-leucine methyl ester), in an organic solvent such as acetonitrile.

-

Prepare a solution of the nucleophile, L-arginine, in a minimal amount of aqueous buffer (e.g., Tris-HCl, pH 8.0). The final reaction mixture should have a low water content (e.g., <5% v/v).

-

-

Enzyme Preparation:

-

Immobilized papain is recommended to facilitate enzyme removal and reuse. If using free papain, dissolve it in the reaction buffer.

-

The active site of papain contains a cysteine residue that requires a reducing environment to maintain activity. Therefore, the addition of a reducing agent like L-cysteine is often necessary.

-

-

Reaction Setup:

-

Combine the acyl donor and nucleophile solutions in a reaction vessel.

-

Add the papain preparation to initiate the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-40 °C) with constant stirring.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

-

Once the reaction has reached completion or equilibrium, remove the enzyme (by filtration if immobilized).

-

The product can be purified from the reaction mixture using techniques such as flash chromatography or preparative HPLC.

-

-

Deprotection and Characterization:

-

Remove the N-terminal protecting group (e.g., by catalytic hydrogenation for a Cbz group).

-

Confirm the identity and purity of the final L-leucyl-L-arginine product by mass spectrometry and NMR spectroscopy. The expected monoisotopic mass for L-leucyl-L-arginine (C12H25N5O3) is approximately 287.19 Da.[3]

-

Trypsin-Catalyzed Synthesis (Generalized Protocol)

Trypsin's high specificity for arginine can be leveraged for efficient peptide bond formation. Immobilized trypsin is often used to prevent autolysis and simplify downstream processing.

Experimental Protocol:

-

Substrate Preparation:

-

Prepare a solution of the acyl donor, N-protected L-leucine ester (e.g., N-α-Boc-L-leucine p-nitrophenyl ester), in a suitable organic solvent.

-

Prepare a solution of L-arginine in an aqueous buffer (e.g., pH 8-9).

-

-

Enzyme Preparation:

-

Use immobilized trypsin to enhance stability and allow for reuse.

-

-

Reaction Setup:

-

Combine the substrate solutions in a reaction vessel.

-

Add the immobilized trypsin to start the synthesis.

-

Maintain the reaction at a constant temperature (e.g., 37 °C) with gentle agitation.

-

-

Reaction Monitoring and Work-up:

-

Monitor the formation of the dipeptide by HPLC.

-

Upon completion, separate the immobilized enzyme by filtration.

-

Purify the dipeptide from the supernatant using chromatographic methods.

-

-

Deprotection and Characterization:

-

Remove the N-terminal protecting group (e.g., with trifluoroacetic acid for a Boc group).

-

Verify the final product's identity and purity using mass spectrometry and NMR.

-

Quantitative Data Summary

The following tables summarize generalized quantitative parameters for the enzymatic synthesis of L-leucyl-L-arginine. These values are based on typical conditions reported for similar enzymatic peptide syntheses and should be optimized for this specific reaction.

Table 1: Generalized Reaction Parameters for Papain-Catalyzed Synthesis of L-leucyl-L-arginine

| Parameter | Value/Range | Reference/Rationale |

| Enzyme | Papain (free or immobilized) | Broad specificity for hydrophobic and basic amino acids |

| Acyl Donor | N-protected L-leucine ester | Kinetic control of synthesis |

| Nucleophile | L-arginine | |

| Solvent | Acetonitrile with <5% aqueous buffer | Low water content favors synthesis over hydrolysis |

| pH | 7.0 - 9.0 | Optimal range for papain activity |

| Temperature | 25 - 40 °C | Balances reaction rate and enzyme stability |

| Substrate Conc. (Acyl Donor) | 0.1 - 0.5 M | General range for chemoenzymatic synthesis |

| Substrate Conc. (Nucleophile) | 0.2 - 1.0 M | Excess nucleophile drives the reaction towards synthesis |

| Enzyme Concentration | 1 - 20 mg/mL | General range for chemoenzymatic synthesis |

| Expected Yield | >80% | Based on synthesis of similar arginine-containing amides |

Table 2: Generalized Reaction Parameters for Trypsin-Catalyzed Synthesis of L-leucyl-L-arginine

| Parameter | Value/Range | Reference/Rationale |

| Enzyme | Trypsin (immobilized) | High specificity for arginine; immobilization improves stability |

| Acyl Donor | N-protected L-leucine ester | Kinetic control of synthesis |

| Nucleophile | L-arginine | |

| Solvent | Biphasic system or aqueous buffer | Dependent on substrate solubility and enzyme stability |

| pH | 8.0 - 9.0 | Optimal pH for trypsin activity |

| Temperature | 30 - 40 °C | Optimal temperature range for trypsin |

| Substrate Conc. (Acyl Donor) | 0.05 - 0.2 M | General range for enzymatic peptide synthesis |

| Substrate Conc. (Nucleophile) | 0.1 - 0.5 M | Molar excess of nucleophile is common |

| Enzyme Concentration | 0.5 - 10 mg/mL | Dependent on enzyme activity and immobilization support |

| Expected Yield | High (specific value requires experimental data) | Trypsin can be highly efficient in kinetically controlled synthesis |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the enzymatic synthesis of L-leucyl-L-arginine.

Caption: Generalized workflow for the enzymatic synthesis of L-leucyl-L-arginine.

L-leucyl-L-arginine and the mTOR Signaling Pathway

L-leucine and L-arginine are known to activate the mTORC1 signaling pathway through distinct mechanisms. The dipeptide L-leucyl-L-arginine may act synergistically, though the precise mechanism is still under investigation.

Caption: Simplified mTORC1 signaling pathway activated by L-leucine and L-arginine.

Conclusion

The enzymatic synthesis of L-leucyl-L-arginine presents a promising and environmentally friendly approach to producing this bioactive dipeptide. While further research is needed to optimize the specific reaction conditions for this dipeptide, the general principles of protease-catalyzed peptide synthesis provide a solid foundation for developing efficient and scalable processes. The potential for L-leucyl-L-arginine to modulate key cellular signaling pathways, such as mTOR, underscores its importance for applications in nutrition, pharmaceuticals, and biotechnology. This guide provides the fundamental knowledge and generalized protocols to aid researchers in the synthesis and investigation of this intriguing molecule.

References

An In-depth Technical Guide to the Chemical Properties and Structure of L-leucyl-L-arginine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-arginine (Leu-Arg) is a dipeptide composed of the essential amino acids L-leucine and L-arginine. As a naturally occurring biomolecule, it serves as a metabolite and is implicated in various physiological processes.[1] Its biological activity is often linked to the individual roles of its constituent amino acids, which are key players in cellular signaling pathways regulating growth, protein synthesis, and metabolism.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of L-leucyl-L-arginine, tailored for professionals in research and drug development.

Chemical Structure and Identification

L-leucyl-L-arginine is formed through a peptide bond between the carboxyl group of L-leucine and the amino group of L-arginine. The structure is characterized by the isobutyl side chain of leucine and the guanidinium group of arginine, the latter of which confers a basic nature to the dipeptide.

Table 1: Structural and Identification Data for L-leucyl-L-arginine

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1] |

| Synonyms | Leucylarginine, Leu-Arg, H-Leu-Arg-OH[1] |

| Molecular Formula | C12H25N5O3[1] |

| SMILES | CC(C)C--INVALID-LINK--N)C(=O)O">C@@HN |

| InChI Key | SENJXOPIZNYLHU-IUCAKERBSA-N |

Physicochemical Properties

The physicochemical properties of L-leucyl-L-arginine are crucial for its behavior in biological systems and for the development of analytical and therapeutic applications.

Table 2: Physicochemical Properties of L-leucyl-L-arginine

| Property | Value |

| Molecular Weight | 287.36 g/mol |

| Exact Mass | 287.19573968 Da |

| Estimated pKa Values | α-carboxyl: ~3.4, α-amino: ~7.9, Arginine side chain: ~12.5 |

| Estimated Isoelectric Point (pI) | ~10.2 |

| Solubility | Expected to be highly soluble in water, similar to L-arginine. |

pKa and Isoelectric Point Estimation

The pKa values of the ionizable groups in L-leucyl-L-arginine can be estimated based on the typical pKa values of the N-terminus, C-terminus, and the arginine side chain in peptides. The α-carboxyl group of the C-terminal arginine will have a pKa around 3.4. The α-amino group of the N-terminal leucine will have a pKa around 7.9. The guanidinium group on the arginine side chain has a pKa of approximately 12.5.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For L-leucyl-L-arginine, with a free amino group and a guanidinium group, the pI can be estimated by averaging the pKa values of the two positively charged groups (the α-amino group and the arginine side chain):

pI ≈ (pKaα-amino + pKaarginine side chain) / 2 pI ≈ (7.9 + 12.5) / 2 = 10.2

Solubility

Experimental Protocols

The synthesis and characterization of L-leucyl-L-arginine can be achieved through standard peptide chemistry techniques. Both solid-phase and solution-phase synthesis methods are applicable.

Solid-Phase Peptide Synthesis (SPPS) of L-leucyl-L-arginine

Solid-phase peptide synthesis offers a streamlined approach for the synthesis of L-leucyl-L-arginine, with simplified purification steps.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Leu-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal leucine using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Pbf side-chain protecting group.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized L-leucyl-L-arginine using mass spectrometry and NMR spectroscopy.

Biological Activity and Signaling Pathways

The biological effects of L-leucyl-L-arginine are largely attributed to the individual actions of L-leucine and L-arginine following its hydrolysis by peptidases. Both amino acids are crucial signaling molecules, particularly in the regulation of protein synthesis and cell growth through the mTOR pathway.

L-leucine is a potent activator of mTOR Complex 1 (mTORC1), a master regulator of cell growth and proliferation. L-arginine also stimulates the mTOR pathway and is the substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in vasodilation and other physiological processes.

There are two main hypotheses for the mechanism of action of dipeptides like L-leucyl-L-arginine:

-

Intracellular Hydrolysis: The dipeptide is transported into the cell and then rapidly broken down into L-leucine and L-arginine, which then act on their respective signaling pathways.

-

Direct Signaling: The intact dipeptide may directly interact with cellular components to elicit a response.

A notable reported activity of L-leucyl-L-arginine is its ability to inhibit the analgesic effect of systemically administered L-arginine when given intracerebroventricularly in a mouse model of hyperalgesia. This suggests a more complex interaction than simple hydrolysis and may point towards a direct effect on specific receptors or transporters in the central nervous system.

Conclusion

L-leucyl-L-arginine is a dipeptide with significant ties to fundamental cellular processes, primarily through the actions of its constituent amino acids, L-leucine and L-arginine. Its well-defined chemical structure and properties make it amenable to chemical synthesis and analysis. For researchers and drug development professionals, understanding the interplay between its direct and indirect (post-hydrolysis) effects is crucial for exploring its therapeutic potential. Further investigation into its specific transport mechanisms and potential direct interactions with cellular targets will be vital in elucidating its full physiological role and pharmacological applications.

References

L-leucyl-L-arginine In Vitro Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide L-leucyl-L-arginine (Leu-Arg) is a molecule of significant interest due to the well-documented and potent biological activities of its constituent amino acids, L-leucine and L-arginine. While direct in vitro studies on the Leu-Arg dipeptide are limited, its biological functions can be largely inferred from the activities of its components. It is hypothesized that Leu-Arg is transported into cells via peptide transporters, such as PepT1 and PepT2, and is subsequently hydrolyzed by intracellular peptidases into free L-leucine and L-arginine.[1] These amino acids then exert their effects on key cellular processes, primarily through the activation of the mTOR and nitric oxide (NO) signaling pathways. This guide provides a comprehensive overview of the inferred in vitro biological activities of L-leucyl-L-arginine, detailed experimental protocols for its study, and visualizations of the core signaling pathways.

Core Biological Activities and Signaling Pathways

The primary biological activities of L-leucyl-L-arginine are anticipated to be a synergistic or additive combination of the effects of L-leucine and L-arginine.

Activation of the mTOR Signaling Pathway

Both L-leucine and L-arginine are potent activators of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[1][2][3]

-

L-leucine Signaling: L-leucine is sensed by Sestrin2, which relieves the inhibition of the GATOR2 complex.[4]

-

L-arginine Signaling: L-arginine is sensed by the cytosolic protein CASTOR1, which also leads to the dissociation of the GATOR1-GATOR2 inhibitory complex.

The activation of GATOR2 allows for the subsequent activation of Rag GTPases, which recruit mTORC1 to the lysosomal surface. Here, mTORC1 is fully activated by the small GTPase Rheb. Activated mTORC1 then phosphorylates downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.

References

L-Leucyl-L-Arginine: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-leucyl-L-arginine (Leu-Arg) is a dipeptide composed of the essential amino acids L-leucine and L-arginine. While the individual amino acids are extensively studied for their critical roles in cellular metabolism, signaling, and nutrition, the dipeptide itself is a subject of growing interest. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological significance of L-leucyl-L-arginine. It details experimental protocols for its synthesis and analysis and presents its relevant signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Synthesis

The specific historical account of the first isolation and synthesis of L-leucyl-L-arginine is not extensively documented in seminal literature. However, its synthesis is a direct result of the advancements in peptide chemistry pioneered by Emil Fischer and Theodor Curtius in the late 19th and early 20th centuries. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the creation of peptides, making dipeptides like L-leucyl-L-arginine readily accessible for research.

Experimental Protocol: Solid-Phase Synthesis of L-Leucyl-L-Arginine

This protocol describes a standard method for the synthesis of L-leucyl-L-arginine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-L-Leu-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Arginine):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled arginine.

-

Second Amino Acid Coupling (Leucine):

-

Dissolve Fmoc-L-Leu-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Wash the pellet with cold ether and dry under vacuum.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Natural Occurrence

The natural occurrence of L-leucyl-L-arginine has been reported in a limited number of organisms, primarily in the plant kingdom and in some protozoa.[1] Quantitative data on its abundance is scarce, and further research is needed to establish a comprehensive profile of its distribution in nature.

Table 1: Documented Natural Occurrence of L-Leucyl-L-Arginine

| Organism | Tissue/Organelle | Method of Detection | Quantitative Data | Reference |

| Brassica napus (Rapeseed) | Not specified | Not specified | Not available | [1] |

| Trypanosoma brucei | Not specified | Not specified | Not available | [1] |

While specific quantification of the dipeptide is lacking, studies on the amino acid composition of Brassica napus have shown that both leucine and arginine are present in significant amounts, suggesting the potential for the presence of their dipeptidyl form.[2] In Trypanosoma brucei, research has focused on the transport of essential amino acids like arginine and lysine, highlighting their importance for the parasite's survival, but has not quantified the L-leucyl-L-arginine dipeptide.[3]

Biological Significance and Signaling Pathways

The biological activity of L-leucyl-L-arginine is largely attributed to the functions of its constituent amino acids following hydrolysis by peptidases in the body. The dipeptide itself has been shown to inhibit the analgesic effect of systemically administered L-arginine when given intracerebroventricularly in mouse models.

Hydrolysis and Bioavailability

Upon ingestion or systemic administration, L-leucyl-L-arginine is expected to be hydrolyzed by various peptidases in the gastrointestinal tract and blood plasma into L-leucine and L-arginine. This enzymatic cleavage releases the individual amino acids, making them available for their respective metabolic and signaling roles.

Caption: Hydrolysis of L-leucyl-L-arginine.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Caption: L-leucine activation of the mTOR signaling pathway.

L-Arginine and the Nitric Oxide Synthase (NOS) Pathway

L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Caption: L-arginine and the Nitric Oxide Synthase (NOS) pathway.

Analytical Methodologies

The analysis of L-leucyl-L-arginine typically involves chromatographic separation followed by detection using mass spectrometry or UV absorbance.

Experimental Protocol: HPLC Analysis of L-Leucyl-L-Arginine

Objective: To determine the purity and quantity of L-leucyl-L-arginine in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

L-leucyl-L-arginine standard.

Procedure:

-

Sample Preparation: Dissolve the sample containing L-leucyl-L-arginine in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 214 nm.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a common starting point and should be optimized for the specific sample matrix.

-

-

Analysis: Inject the sample and a series of standards onto the HPLC system. Identify the L-leucyl-L-arginine peak based on its retention time compared to the standard. Quantify the amount of the dipeptide by comparing the peak area to a standard curve.

Experimental Protocol: Mass Spectrometry Analysis of L-Leucyl-L-arginine

Objective: To confirm the identity and determine the exact mass of L-leucyl-L-arginine.

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS).

Procedure:

-

Sample Preparation: Prepare the sample as described for HPLC analysis.

-

LC-MS Analysis:

-

Perform chromatographic separation using the HPLC conditions outlined above.

-

Introduce the column effluent into the ESI source of the mass spectrometer.

-

Acquire mass spectra in positive ion mode.

-

-

Data Analysis: The expected monoisotopic mass for protonated L-leucyl-L-arginine ([M+H]⁺) is approximately 288.21 Da. Confirm the presence of this ion in the mass spectrum. Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS) by fragmenting the parent ion and analyzing the resulting daughter ions.

Caption: Experimental workflow for the analysis of L-leucyl-L-arginine.

Conclusion

L-leucyl-L-arginine, a dipeptide of two crucial amino acids, represents an area of research with potential for further exploration. While its discovery is intertwined with the broader history of peptide chemistry, its specific natural distribution and quantitative presence in various organisms remain largely uncharacterized. The biological effects of L-leucyl-L-arginine are predominantly understood through the well-established roles of its constituent amino acids, L-leucine and L-arginine, in key signaling pathways such as mTOR and nitric oxide synthesis. The experimental protocols for its synthesis and analysis are well-established, providing a solid foundation for future investigations into its unique physiological properties and potential therapeutic applications. This guide serves as a comprehensive resource to stimulate further research into the nuanced roles of this and other dipeptides in biological systems.

References

Metabolic fate of L-leucyl-L-arginine after administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-arginine (Leu-Arg) is a dipeptide composed of the essential amino acids L-leucine and L-arginine. As the interest in peptide-based therapeutics and nutraceuticals grows, understanding the metabolic journey of such dipeptides is paramount for predicting their efficacy, safety, and optimal delivery mechanisms. While specific pharmacokinetic data for L-leucyl-L-arginine is not extensively available in public literature, this guide synthesizes the established principles of dipeptide metabolism and the known metabolic fates of its constituent amino acids to provide a comprehensive overview.[1] This document outlines the probable absorption, distribution, metabolism, and excretion (ADME) profile of L-leucyl-L-arginine, supported by quantitative data from studies on L-arginine, and details the key experimental protocols required for its investigation.

Absorption

Orally administered dipeptides like L-leucyl-L-arginine are primarily absorbed in the small intestine via the high-capacity, proton-coupled peptide transporter 1 (PEPT1).[1] This transport mechanism is generally more efficient than the absorption of individual free-form amino acids, which may lead to more rapid and higher plasma concentrations of the constituent amino acids.[1] Upon absorption into the enterocytes, L-leucyl-L-arginine can either be hydrolyzed by intracellular peptidases into L-leucine and L-arginine or be transported intact into the portal circulation.

Distribution and Metabolism

Following absorption, intact L-leucyl-L-arginine and its constituent amino acids, L-leucine and L-arginine, are distributed throughout the body via the systemic circulation. The primary metabolic fate of the dipeptide is its hydrolysis into L-leucine and L-arginine by peptidases present in the blood, liver, and other tissues. The subsequent metabolic pathways of these individual amino acids are well-characterized.

L-arginine Metabolism:

L-arginine is a semi-essential amino acid with several critical metabolic roles.[2] It is a substrate for two major enzymatic pathways:

-

Nitric Oxide Synthase (NOS): In various tissues, particularly the endothelium, NOS metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline.[2] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.

-

Arginase: This enzyme hydrolyzes L-arginine into ornithine and urea, a key step in the urea cycle for the detoxification of ammonia. Ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

L-arginine is also a precursor for the synthesis of creatine, proline, and glutamate.

L-leucine Metabolism:

L-leucine is an essential branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and metabolic regulation. A key function of L-leucine is the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.

Quantitative Pharmacokinetic Data of L-arginine

While specific data for L-leucyl-L-arginine is lacking, the pharmacokinetic parameters of L-arginine provide valuable insights into the expected behavior of the arginine moiety following dipeptide hydrolysis.

| Parameter | Administration Route | Dose | Value | Reference |

| Bioavailability | Oral | 10 g | ~20% (highly variable, 5-50%) | |

| Oral | 6 g | 68 ± 9% | ||

| Tmax (Time to Peak Plasma Concentration) | Oral | 10 g | 1 hour | |

| Oral | 6 g | 90 min | ||

| Cmax (Peak Plasma Concentration) | Oral | 10 g | 50.0 ± 13.4 µg/mL | |

| Intravenous | 30 g (30 min infusion) | 1390 ± 596 µg/mL | ||

| Oral | 6 g | 310 ± 152 µmol/L | ||

| Intravenous | 30 g | 6223 ± 407 µmol/L | ||

| Intravenous | 6 g | 822 ± 59 µmol/L | ||

| Elimination Half-life | Oral | 6 g | 79.5 ± 9.3 min | |

| Intravenous | 30 g | 41.6 ± 2.3 min | ||

| Intravenous | 6 g | 59.6 ± 9.1 min | ||

| Clearance | Oral | 6 g | 1018 ± 230 mL/min | |

| Intravenous | 30 g | 544 ± 24 mL/min | ||

| Intravenous | 6 g | 894 ± 164 mL/min |

Signaling Pathways

The constituent amino acids of L-leucyl-L-arginine are known to modulate key signaling pathways.

Metabolic and signaling pathways of L-leucyl-L-arginine.

Experimental Protocols

To fully elucidate the metabolic fate of L-leucyl-L-arginine, a series of in vitro and in vivo experiments are necessary.

In Vivo Pharmacokinetic Study

Objective: To determine the bioavailability, half-life, Cmax, and Tmax of intact L-leucyl-L-arginine and its constituent amino acids after oral and intravenous administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Groups:

-

Group 1: Oral administration of L-leucyl-L-arginine.

-

Group 2: Intravenous administration of L-leucyl-L-arginine.

-

Group 3: Oral administration of an equimolar mixture of L-leucine and L-arginine.

-

-

Dosing: A single dose is administered to each group.

-

Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of intact L-leucyl-L-arginine, L-leucine, and L-arginine are quantified using a validated LC-MS/MS method.

Workflow for in vivo pharmacokinetic study.

mTORC1 Signaling Pathway Activation Assay

Objective: To determine if L-leucyl-L-arginine activates the mTORC1 signaling pathway in a relevant cell line (e.g., C2C12 myotubes or porcine trophectoderm cells).

Methodology:

-

Cell Culture: Culture cells to near confluence.

-

Amino Acid Starvation: Starve cells of amino acids for a defined period (e.g., 1-2 hours) to establish a baseline of low mTORC1 activity.

-

Treatment: Treat cells with L-leucyl-L-arginine, L-leucine, L-arginine, or a combination for a specified time (e.g., 30-60 minutes).

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets, such as p70S6K and 4E-BP1.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Nitric Oxide Production Assay

Objective: To measure the production of nitric oxide in response to L-leucyl-L-arginine administration in a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs).

Methodology:

-

Cell Culture: Culture HUVECs in appropriate media.

-

Treatment: Treat cells with L-leucyl-L-arginine, L-arginine, or a control for a specified period.

-

Nitrite/Nitrate Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent system.

-

Optionally, convert nitrate to nitrite using nitrate reductase before the Griess reaction to measure total NO production.

-

-

Fluorometric Assays: Alternatively, use fluorescent probes that react with NO to visualize and quantify its production within the cells.

Excretion

The primary route of excretion for the metabolic products of L-leucyl-L-arginine is expected to be renal. Urea, produced from the arginase pathway, is a major component of urine. Unmetabolized L-arginine and L-leucine can be filtered by the glomerulus and largely reabsorbed in the renal tubules. However, at high plasma concentrations, the reabsorptive capacity can be saturated, leading to increased urinary excretion of these amino acids.

Conclusion

The metabolic fate of L-leucyl-L-arginine is predicted to be rapid hydrolysis into its constituent amino acids, L-leucine and L-arginine, followed by their well-established metabolic pathways. The dipeptide form may offer advantages in terms of absorption efficiency. The subsequent metabolism of L-arginine can lead to the production of nitric oxide or urea and ornithine, while L-leucine is a potent activator of the mTORC1 signaling pathway. The provided experimental protocols offer a robust framework for the detailed investigation of the pharmacokinetics and pharmacodynamics of this dipeptide, which is crucial for its development as a potential therapeutic or nutraceutical agent.

References

Preliminary Investigation of L-leucyl-L-arginine's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide L-leucyl-L-arginine (Leu-Arg) is an intriguing molecule for therapeutic exploration, combining the potent signaling properties of two crucial amino acids: L-leucine and L-arginine. L-leucine is a primary activator of the mammalian target of rapamycin (mTOR) pathway, a central regulator of muscle protein synthesis and cell growth. L-arginine serves as the essential substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in vasodilation, immune response, and wound healing.

While direct, in-depth research on the L-leucyl-L-arginine dipeptide is still emerging, this technical guide provides a comprehensive overview of its therapeutic potential based on the well-documented biological activities of its constituent amino acids. It is hypothesized that the dipeptide form may offer advantages in terms of absorption and bioavailability, potentially leading to a more potent and synergistic therapeutic effect compared to the co-administration of free-form L-leucine and L-arginine.[1] This document outlines the core signaling pathways, summarizes relevant quantitative data from studies on the individual amino acids, provides detailed experimental protocols for investigation, and presents visual diagrams of the key molecular interactions.

Core Signaling Pathways

The therapeutic potential of L-leucyl-L-arginine is primarily rooted in its influence on two major signaling cascades: the mTOR pathway and the Nitric Oxide (NO) pathway.

The mTORC1 Signaling Pathway

L-leucine is a potent activator of the mTOR Complex 1 (mTORC1), which is a master regulator of protein synthesis.[1] L-arginine also contributes to mTOR activation.[1] The dipeptide L-leucyl-L-arginine is likely transported into cells via peptide transporters and then hydrolyzed to release L-leucine and L-arginine, which then act on their respective targets to activate mTORC1.[1]

The Nitric Oxide (NO) Signaling Pathway

L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce the signaling molecule nitric oxide (NO).[2] NO is a potent vasodilator and plays crucial roles in neurotransmission, immune response, and vascular homeostasis.

Quantitative Data Summary

While specific quantitative data for L-leucyl-L-arginine is limited, the following tables summarize key findings from studies on its constituent amino acids, providing a basis for its potential therapeutic efficacy.

Table 1: Effects of L-leucine on mTORC1 Signaling and Protein Synthesis

| Parameter | Cell/Tissue Type | Treatment | Result | Reference |

| p70S6K Phosphorylation | C2C12 myotubes | L-leucine (5 mM) | ~2.5-fold increase | |

| 4E-BP1 Phosphorylation | Human skeletal muscle | L-leucine infusion | Significant increase | |

| Muscle Protein Synthesis | Human subjects | Oral L-leucine (10g) | ~25% increase |

Table 2: Effects of L-arginine on Nitric Oxide Production and Physiological Responses

| Parameter | Model | Treatment | Result | Reference |

| Nitric Oxide Production | Endothelial cells | L-arginine (100 µM) | Significant increase | |

| Flow-Mediated Dilation | Hypercholesterolemic patients | L-arginine infusion | Improved from 2.1% to 6.9% | |

| Blood Pressure | Hypertensive subjects | Oral L-arginine (6g/day) | Systolic: -5.4 mmHg; Diastolic: -2.7 mmHg | |

| Wound Healing | Human subjects | L-arginine supplementation | Enhanced collagen deposition |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: C2C12 myoblasts (for muscle protein synthesis studies), Human Umbilical Vein Endothelial Cells (HUVECs) (for nitric oxide studies).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment Protocol: For experiments, cells are seeded in appropriate culture plates. Once confluent, the media is replaced with serum-free media for a period of starvation (e.g., 2-4 hours). Subsequently, cells are treated with varying concentrations of L-leucyl-L-arginine, L-leucine, L-arginine, or vehicle control for the desired time points.

Western Blot Analysis for mTORC1 Signaling

This protocol is used to determine the phosphorylation status of key proteins in the mTORC1 pathway.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-mTOR, mTOR, phospho-p70S6K, p70S6K, phospho-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software.

Nitric Oxide (NO) Measurement (Griess Assay)

This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant.

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay Procedure: Add 50 µL of cell supernatant or standard to a 96-well plate. Add 50 µL of the Griess reagent to each well.

-

Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Potential Therapeutic Applications

Based on the known functions of its constituent amino acids, L-leucyl-L-arginine holds promise in several therapeutic areas:

-

Muscle Wasting and Sarcopenia: By potently stimulating the mTOR pathway, L-leucyl-L-arginine could be a valuable agent in combating muscle loss associated with aging, disease, and immobility.

-

Wound Healing: The combined effect of enhanced protein synthesis (via mTOR) and improved blood flow and collagen deposition (via NO) could significantly accelerate wound repair.

-

Cardiovascular Health: The vasodilatory effects of NO produced from the arginine moiety could contribute to the management of hypertension and other cardiovascular conditions.

-

Immune Modulation: L-arginine is known to play a role in immune cell function, and the dipeptide may offer a novel approach to modulating immune responses in various pathological conditions.

Future Directions

The therapeutic potential of L-leucyl-L-arginine is a promising area for further investigation. Key future research should focus on:

-

In vivo Pharmacokinetics and Bioavailability: Studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide and to compare it with the co-administration of its constituent amino acids.

-

Preclinical Efficacy Studies: Rigorous preclinical studies in animal models of muscle wasting, impaired wound healing, and cardiovascular disease are required to validate the therapeutic potential of L-leucyl-L-arginine.

-

Direct Comparative Studies: Head-to-head studies comparing the efficacy of L-leucyl-L-arginine to L-leucine and L-arginine administered separately are crucial to establish any synergistic or superior effects of the dipeptide.

References

L-leucyl-L-arginine as a Precursor for Nitric Oxide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily synthesized from L-arginine by nitric oxide synthase (NOS). The bioavailability of L-arginine is a rate-limiting factor in NO production. This technical guide explores the potential of the dipeptide L-leucyl-L-arginine as a precursor for L-arginine, thereby supporting nitric oxide synthesis. We delve into the mechanisms of dipeptide transport, enzymatic hydrolysis, and the subsequent generation of nitric oxide. This document provides a comprehensive overview of the underlying cellular processes, quantitative data from relevant studies, detailed experimental protocols for investigation, and visualizations of the key pathways involved.

Introduction

Nitric oxide is a key regulator of vascular tone, and its synthesis is crucial for endothelial health. L-arginine is the sole substrate for nitric oxide synthase (NOS) in the production of NO.[1] However, the therapeutic administration of L-arginine is met with challenges, including extensive first-pass metabolism. The use of dipeptides as a delivery system for amino acids has gained traction due to their efficient transport into cells via specific transporters, potentially bypassing some of the metabolic hurdles faced by free amino acids. This guide focuses on L-leucyl-L-arginine, a dipeptide composed of L-leucine and L-arginine, as a promising precursor for intracellular L-arginine and subsequent nitric oxide synthesis.

Cellular Uptake and Metabolism of L-leucyl-L-arginine

The journey of L-leucyl-L-arginine from the extracellular space to its ultimate conversion into nitric oxide involves a series of coordinated cellular events: transport across the cell membrane, enzymatic hydrolysis to release L-arginine, and finally, the enzymatic conversion of L-arginine to nitric oxide.

Dipeptide Transport

Small peptides, such as dipeptides and tripeptides, are transported across cellular membranes by proton-coupled oligopeptide transporters (POTs), primarily PEPT1 and PEPT2.[2] PEPT1 is predominantly found in the small intestine, while PEPT2 is expressed in various tissues, including the kidneys and lungs.[2] The transport of dipeptides can be more efficient than that of free amino acids.[3] While direct evidence for L-leucyl-L-arginine transport via PEPT1 or PEPT2 in endothelial cells is limited, the broad substrate specificity of these transporters suggests they may be involved.

Alternatively, studies in chicken macrophages suggest that L-leucyl-L-arginine may be hydrolyzed extracellularly by peptidases present in the cellular microenvironment or bound to the cell surface.[4] The resulting free L-arginine is then taken up by cationic amino acid transporters (CATs).

Enzymatic Hydrolysis

Once in proximity to or inside the cell, L-leucyl-L-arginine is cleaved by peptidases to release L-leucine and L-arginine. Leucine aminopeptidases (LAPs) are a class of metallopeptidases that cleave N-terminal amino acids from peptides and proteins, with a preference for leucine residues. LAPs have a broad substrate specificity and are known to hydrolyze dipeptides. Adipocyte-derived leucine aminopeptidase (A-LAP) is a member of the M1 family of zinc metallopeptidases and is known to be involved in angiogenesis. The presence of such peptidases in the vascular endothelium suggests a potential mechanism for the hydrolysis of L-leucyl-L-arginine.

Another class of enzymes, dipeptidyl peptidases (DPPs), cleave dipeptides from the N-terminus of polypeptides. Dipeptidyl peptidase-4 (DPP-4) has a substrate preference for proline or alanine at the penultimate position, but can also cleave peptides with other residues, including leucine, albeit at a slower rate.

The logical workflow for the conversion of L-leucyl-L-arginine to nitric oxide is depicted below.

Caption: Cellular processing of L-leucyl-L-arginine for nitric oxide synthesis.

Nitric Oxide Synthesis and Signaling

The L-arginine released from L-leucyl-L-arginine enters the intracellular pool and becomes available as a substrate for nitric oxide synthase (NOS).

The Role of Nitric Oxide Synthase

NOS enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline. This reaction is dependent on cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). In endothelial cells, the constitutive endothelial NOS (eNOS) is the primary isoform responsible for NO production that regulates vascular tone.

The NO/cGMP Signaling Pathway

Once synthesized, nitric oxide, a lipophilic gas, rapidly diffuses from the endothelial cells to the adjacent smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

Caption: The NO/cGMP signaling pathway in vasodilation.

Quantitative Data

Direct quantitative data on the efficacy of L-leucyl-L-arginine as a nitric oxide precursor in mammalian endothelial cells is scarce. However, a study in a chicken macrophage cell line (HD11) provides valuable insights.

| Substrate | Concentration (mM) | NO Production (% of L-arginine) |

| L-leucyl-L-arginine | 0.15 | 89% |

| L-argininyl-L-leucine | 0.15 | 38% |

| L-leucyl-L-arginine | 1.0 | 93% - 97% |

| L-argininyl-L-leucine | 1.0 | 58% - 70% |

| Table 1: Nitric oxide production from arginine-containing dipeptides in chicken macrophages. Data adapted from a study where nitrite accumulation was used as an indicator of NO production. |

These findings suggest that L-leucyl-L-arginine is a highly effective precursor for L-arginine in this cell type, nearly as potent as L-arginine itself. The lower efficacy of L-argininyl-L-leucine suggests that the position of the L-arginine residue within the dipeptide is critical for its efficient utilization.

Experimental Protocols

Investigating the role of L-leucyl-L-arginine in nitric oxide synthesis requires specific experimental protocols. Below are detailed methodologies for key experiments.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying endothelial function and nitric oxide production.

-

Culture Medium: Endothelial Cell Growth Medium supplemented with fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and heparin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: When cells reach 80-90% confluency, they are detached using a trypsin-EDTA solution and subcultured.

Measurement of Nitric Oxide Production

Nitric oxide is a transient molecule, so its production is typically quantified by measuring its stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

This colorimetric assay is a widely used method for the indirect measurement of NO production.

-

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.

-

Procedure:

-

Culture HUVECs in 96-well plates until confluent.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubate the cells with HBSS containing L-leucyl-L-arginine, L-arginine (positive control), or a vehicle control for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to the supernatant.

-

Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate in the dark at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

This method allows for the real-time detection of intracellular NO production using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA).

-

Principle: DAF-FM DA is a cell-permeable dye that is deacetylated by intracellular esterases to DAF-FM. DAF-FM is non-fluorescent until it reacts with NO to form a fluorescent triazole derivative, which can be detected by fluorescence microscopy or flow cytometry.

-

Procedure:

-

Culture HUVECs on glass coverslips or in a 96-well plate.

-

Load the cells with 5-10 µM DAF-FM DA in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove the excess probe.

-

Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification.

-

Treat the cells with L-leucyl-L-arginine, L-arginine, or a vehicle control.

-

Monitor the increase in fluorescence over time using a fluorescence microscope (excitation ~495 nm, emission ~515 nm) or a flow cytometer.

-

Measurement of L-arginine Uptake

Radiolabeled L-arginine can be used to measure its transport into cells.

-

Principle: Cells are incubated with a known concentration of radiolabeled L-arginine (e.g., [³H]L-arginine), and the amount of radioactivity incorporated into the cells is measured.

-

Procedure:

-

Culture HUVECs in 24-well plates until confluent.

-

Wash the cells with a transport buffer (e.g., HBSS).

-

Incubate the cells with the transport buffer containing [³H]L-arginine and varying concentrations of L-leucyl-L-arginine (as a potential competitor) for a short period (e.g., 1-5 minutes).

-

Rapidly wash the cells with ice-cold transport buffer to stop the uptake.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Normalize the uptake to the protein concentration of the cell lysate.

-

The following diagram illustrates a general workflow for these key experiments.

Caption: General experimental workflow for studying L-leucyl-L-arginine.

Conclusion and Future Directions

The available evidence, though limited, suggests that L-leucyl-L-arginine holds promise as a precursor for nitric oxide synthesis. The high efficiency of NO production from this dipeptide in a macrophage cell line warrants further investigation in mammalian endothelial cells. Future research should focus on:

-

Elucidating the precise transport mechanisms of L-leucyl-L-arginine in endothelial cells, including the roles of PEPT transporters and extracellular hydrolysis.

-

Identifying the specific peptidases responsible for the hydrolysis of L-leucyl-L-arginine in the vascular endothelium and characterizing their kinetics.

-

Generating quantitative data comparing the dose-response and time-course of NO production from L-leucyl-L-arginine versus L-arginine in human endothelial cells.

-

Investigating the in vivo efficacy of L-leucyl-L-arginine in animal models of endothelial dysfunction.

A thorough understanding of these aspects will be crucial for the potential development of L-leucyl-L-arginine as a therapeutic agent for conditions associated with impaired nitric oxide bioavailability.

References

Methodological & Application

L-leucyl-L-arginine: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of the dipeptide L-leucyl-L-arginine (Arg-Leu) in cell culture. Due to the limited direct research on this specific dipeptide, the information presented here is largely based on the well-documented roles of its constituent amino acids, L-leucine and L-arginine. It is hypothesized that L-leucyl-L-arginine serves as an efficient delivery vehicle for these two critical amino acids, influencing key cellular processes such as proliferation, signaling, and metabolism.

I. Introduction

L-leucyl-L-arginine is a dipeptide composed of the essential amino acid L-leucine and the conditionally essential amino acid L-arginine. In cell culture, the availability of amino acids is crucial for cell growth, proliferation, and function. Dipeptides are often more stable and readily absorbed by cells compared to free amino acids, making them an attractive option for supplementing cell culture media.[1] L-leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[2][3] L-arginine is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation and cell proliferation.[3][4] L-arginine also plays a role in the mTOR pathway.

II. Potential Cell Culture Applications

-

Stimulation of Cell Growth and Proliferation: By providing both L-leucine and L-arginine, L-leucyl-L-arginine is expected to promote cell proliferation in various cell types, including fibroblasts and endometrial cells.

-

Modulation of the mTOR Signaling Pathway: As a source of L-leucine and L-arginine, this dipeptide is a potential tool for studying the activation and regulation of the mTORC1 signaling cascade, which is often dysregulated in diseases like cancer.

-

Enhancement of Nitric Oxide Production: The L-arginine component can be utilized by nitric oxide synthase to produce NO, which can be beneficial in studies related to cardiovascular physiology, wound healing, and immune responses.

-

Investigation of Cancer Cell Metabolism: Given the altered amino acid metabolism in many cancer cells, L-leucyl-L-arginine can be used to probe the dependencies of cancer cells on L-leucine and L-arginine for their growth and survival.

-

Tissue Engineering and Regenerative Medicine: The potential of L-leucyl-L-arginine to promote cell proliferation could be harnessed in biomaterials or cell culture media to support tissue growth and regeneration.

III. Quantitative Data Summary

Direct quantitative data for L-leucyl-L-arginine in cell culture is not widely available in peer-reviewed literature. The following tables summarize data for the individual amino acids to provide a basis for experimental design.

Table 1: Effects of L-arginine on Cell Proliferation

| Cell Line | L-arginine Concentration | Incubation Time | Observed Effect on Proliferation | Reference |

| NIH3T3 Fibroblasts | 6 mM | 24 h | ~3.0-fold increase | |

| Human Dermal Fibroblasts (HDF) | 6 mM | 24 h | ~1.8-fold increase | |

| Human Endometrial RL95-2 Cells | 200 µM - 800 µM | 2 and 4 days | Significant increase | |

| Human Dental Pulp Stem Cells (hDPSCs) | 300 µM, 400 µM, 500 µM | 24 h | Significant increase |

Table 2: Suggested Concentration Range for L-leucyl-L-arginine in Preliminary Studies

| Application | Suggested Concentration Range | Reference |

| Cell Proliferation Assays | 0.1 µM - 100 µM | |

| mTOR Signaling Studies | 1 µM - 10 mM | Inferred from L-leucine and L-arginine studies |

| Nitric Oxide Production Assays | 100 µM - 1 mM | Inferred from L-arginine studies |

IV. Experimental Protocols

Protocol 1: Assessment of Cell Viability and Proliferation using MTT Assay

This protocol describes a method to determine the effect of L-leucyl-L-arginine on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

L-leucyl-L-arginine (sterile, cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment Preparation: Prepare a stock solution of L-leucyl-L-arginine in sterile PBS or serum-free medium. Perform serial dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same volume of PBS or solvent used to dissolve the dipeptide).

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of L-leucyl-L-arginine or the vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control.

Protocol 2: Analysis of mTORC1 Pathway Activation by Western Blotting

This protocol outlines the procedure for examining the phosphorylation status of key downstream targets of mTORC1, such as p70S6K and 4E-BP1, following treatment with L-leucyl-L-arginine.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

L-leucyl-L-arginine

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

If applicable, starve cells of amino acids or serum for a defined period before treatment.

-

Treat cells with the desired concentrations of L-leucyl-L-arginine for a specific time (e.g., 15-60 minutes). Include an untreated or vehicle control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

V. Visualizations

References

- 1. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance Quality And Processing Needs Of Biopharma [bioprocessonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Potential Use of L-Arginine Amino Acids towards Proliferation and Migratory Speed Rate of Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-leucyl-L-arginine in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-leucyl-L-arginine (Leu-Arg) is emerging as a promising tool in the field of drug delivery. Its unique structure, combining the hydrophobic amino acid leucine with the cationic amino acid arginine, imparts amphiphilic properties that can be exploited for the formulation of novel drug delivery systems. The positively charged guanidinium group of arginine plays a pivotal role in enhancing cellular uptake, making Leu-Arg and arginine-rich peptides effective as cell-penetrating peptides (CPPs).[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of L-leucyl-L-arginine in the development of advanced drug delivery platforms. While some protocols are adapted from methodologies established for L-arginine, they provide a robust starting point for research and development with L-leucyl-L-arginine.

Key Advantages of L-leucyl-L-arginine in Drug Delivery

-